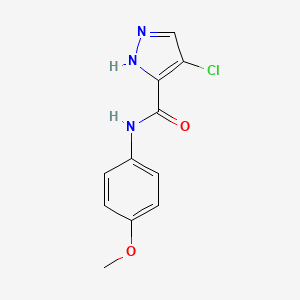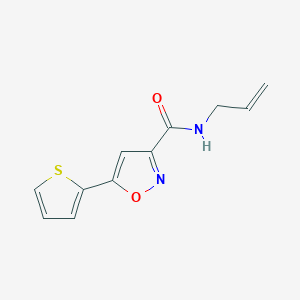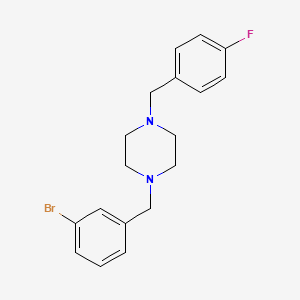
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This compound features a benzyl group substituted with ethoxy and methoxy groups, as well as a phenylpropyl group attached to the piperazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine typically involves the following steps:
Formation of the benzyl intermediate: The starting material, 3-ethoxy-4-methoxybenzyl chloride, is prepared by reacting 3-ethoxy-4-methoxybenzyl alcohol with thionyl chloride.
Nucleophilic substitution: The benzyl chloride intermediate is then reacted with 1-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
化学反应分析
Types of Reactions
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:
Oxidation: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl and phenylpropyl groups can be reduced to form corresponding alkanes.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Receptor binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
1-(3-Methoxybenzyl)-4-(3-phenylpropyl)piperazine: Lacks the ethoxy group, which may affect its pharmacological properties.
1-(3-Ethoxybenzyl)-4-(3-phenylpropyl)piperazine: Lacks the methoxy group, which may influence its reactivity and biological activity.
1-(4-Methoxybenzyl)-4-(3-phenylpropyl)piperazine: The position of the methoxy group is different, potentially altering its interactions with molecular targets.
Uniqueness
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-phenylpropyl)piperazine is unique due to the presence of both ethoxy and methoxy groups on the benzyl ring, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C23H32N2O2 |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine |
InChI |
InChI=1S/C23H32N2O2/c1-3-27-23-18-21(11-12-22(23)26-2)19-25-16-14-24(15-17-25)13-7-10-20-8-5-4-6-9-20/h4-6,8-9,11-12,18H,3,7,10,13-17,19H2,1-2H3 |
InChI 键 |
HAMPNXCHFOXLAM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CCCC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-N-(4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}phenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10888788.png)
![5-{[3-(Ethoxycarbonyl)-4-(4-fluorophenyl)-5-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10888794.png)
![4-{5-[(E)-({3-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazol-4-yl}imino)methyl]furan-2-yl}benzoic acid](/img/structure/B10888810.png)

![1-(4-fluorophenyl)-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10888832.png)
![2-{5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furyl}-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10888833.png)
![N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B10888835.png)
![[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methylbenzoate](/img/structure/B10888841.png)
![N-{(1Z)-3-oxo-1-(thiophen-2-yl)-3-[(3,4,5-trimethoxybenzyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B10888849.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10888856.png)
methanone](/img/structure/B10888870.png)
![N-[(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10888872.png)

